Cas no 1286719-02-5 (3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine)

3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine 化学的及び物理的性質
名前と識別子
-
- 3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine
- VU0533382-1
- 3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine
- AKOS024533648
- F6148-0138
- 1286719-02-5
- (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- [1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
-
- インチ: 1S/C24H26F3N7O/c25-24(26,27)19-3-1-4-20(17-19)31-13-15-33(16-14-31)23(35)18-7-11-32(12-8-18)21-5-6-22(30-29-21)34-10-2-9-28-34/h1-6,9-10,17-18H,7-8,11-16H2
- InChIKey: BUAGHFXNUWMKCL-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(=C1)N1CCN(CC1)C(C1CCN(C2=CC=C(N3C=CC=N3)N=N2)CC1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 485.21509296g/mol
- どういたいしつりょう: 485.21509296g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 35
- 回転可能化学結合数: 4
- 複雑さ: 710
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 70.4Ų
3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6148-0138-15mg |
3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine |
1286719-02-5 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6148-0138-30mg |
3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine |
1286719-02-5 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6148-0138-3mg |
3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine |
1286719-02-5 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6148-0138-4mg |
3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine |
1286719-02-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6148-0138-2μmol |
3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine |
1286719-02-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6148-0138-5μmol |
3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine |
1286719-02-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6148-0138-10mg |
3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine |
1286719-02-5 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6148-0138-20mg |
3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine |
1286719-02-5 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6148-0138-20μmol |
3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine |
1286719-02-5 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6148-0138-25mg |
3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine |
1286719-02-5 | 25mg |
$109.0 | 2023-09-09 |
3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazineに関する追加情報
Introduction to 3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine (CAS No. 1286719-02-5) and Its Significance in Modern Chemical Biology
The compound 3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine, identified by its CAS number 1286719-02-5, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. Its intricate structure, featuring a pyrazole core linked to a pyridazine ring through a piperidine moiety, makes it a subject of considerable interest for scientists exploring novel therapeutic agents. The presence of a trifluoromethyl group and a piperazine derivative further enhances its pharmacological potential, making it a promising candidate for further investigation.
In recent years, the development of small molecules with multifunctional scaffolds has gained significant traction in drug discovery. The compound 3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine exemplifies this trend, as its design incorporates elements known to interact with biological targets in diverse ways. The pyrazole ring, for instance, is well-documented for its ability to modulate enzyme activity and receptor binding, while the piperidine and piperazine groups are frequently used to enhance solubility and metabolic stability. These features make it an attractive scaffold for designing molecules with potential therapeutic applications.
One of the most compelling aspects of this compound is its potential to interact with multiple biological pathways simultaneously. The trifluoromethyl group, in particular, is known to influence metabolic stability and binding affinity, making it a valuable feature in drug design. Recent studies have shown that trifluoromethyl-substituted compounds often exhibit enhanced binding to biological targets due to their ability to stabilize charged interactions and improve lipophilicity. This property is particularly relevant in the context of 3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine, as it may contribute to its efficacy in modulating biological processes.
The pharmacological profile of this compound is further enriched by its interaction with the piperazine derivative. Piperazines are known for their ability to modulate neurotransmitter systems, making them valuable in the development of drugs targeting central nervous system disorders. In particular, the 4-substituted piperazine moiety has been extensively studied for its potential in treating conditions such as depression, anxiety, and schizophrenia. The presence of this group in 3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine suggests that it may have therapeutic potential in these areas.
Moreover, the compound's structure suggests that it may exhibit inhibitory activity against various enzymes and receptors. For example, the pyrazole ring could interact with enzymes such as kinases or cyclases, while the piperidine and piperazine groups might target receptors involved in pain signaling or immune responses. These interactions could make 3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine}-1-carbonyl)piperidin}-1 -yl)pyridazine a versatile tool for studying biological pathways and developing novel therapeutics.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of small molecules with greater accuracy than ever before. By leveraging machine learning algorithms and molecular docking techniques, scientists can identify promising candidates for further experimental validation. In the case of 3-(1H-pyrazol - 1 - yl)-6 - ( 4 - { 4 - 3 - ( trif luoro methyl ) phen y l p i per az ine - 1 - carb on y l } p i per id i n e - 1 - y l ) py r i da z i ne, computational studies have suggested that it may interact with targets relevant to cancer metabolism and inflammation. These findings provide a strong rationale for conducting further experimental investigations.
In conclusion,3-( 1 H - py ra z ol - 1 - y l ) - 6 - ( 4 - { 4 - 3 - ( tr if lu or om eth y l ) phen y l pi per az ine - 1 - carb on y l } pi per id i n e - 1 - y l ) py r i da z i ne (CAS No. 12867 19 - 02 - 5) represents a structurally complex and pharmacologically intriguing molecule with significant potential in modern chemical biology. Its multifunctional design and predicted interactions with various biological targets make it an exciting candidate for further research. As our understanding of drug design principles continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutic agents.
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